molecular formula C12H20O4 B8151317 3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid

Cat. No.: B8151317
M. Wt: 228.28 g/mol
InChI Key: WCWLIMUAFBLJDG-UHFFFAOYSA-N
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Description

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a tert-butoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid typically involves the following steps:

    Formation of tert-butoxy-oxoethyl intermediate: This intermediate can be synthesized by reacting tert-butyl alcohol with an appropriate oxo compound under acidic conditions.

    Cyclopentanecarboxylic acid formation: The cyclopentanecarboxylic acid can be prepared through the oxidation of cyclopentane derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling reaction: The tert-butoxy-oxoethyl intermediate is then coupled with the cyclopentanecarboxylic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tert-butoxy-oxoethyl group can participate in hydrophobic interactions and steric effects. These interactions can influence the compound’s reactivity and binding affinity to various targets, thereby modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(tert-Butoxy)-2-oxoethyl)cyclobutanecarboxylic acid: Similar structure but with a cyclobutane ring.

    3-(2-(tert-Butoxy)-2-oxoethyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring.

    tert-Butyl 2-oxoethylcarbamate: Contains a tert-butyl and oxoethyl group but lacks the cyclopentane ring.

Uniqueness

3-(2-(tert-Butoxy)-2-oxoethyl)cyclopentanecarboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. Its combination of a cyclopentane ring with a tert-butoxy-oxoethyl group makes it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-10(13)7-8-4-5-9(6-8)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWLIMUAFBLJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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